molecular formula C14H20FNO2S B12230851 2-(4-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide

2-(4-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide

Cat. No.: B12230851
M. Wt: 285.38 g/mol
InChI Key: YJUYQXCIIBBOMO-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methoxy group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the fluorophenyl intermediate: This step involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide.

    Introduction of the methoxy group: The 4-fluoroacetanilide is then reacted with methoxyacetyl chloride in the presence of a base such as pyridine to introduce the methoxy group.

    Addition of the methylsulfanyl group: The final step involves the reaction of the intermediate with methylthiol in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methoxyphenol: Similar in structure but lacks the acetamide and methylsulfanyl groups.

    4-Fluoroacetanilide: Contains the fluorophenyl and acetamide groups but lacks the methoxy and methylsulfanyl groups.

    2-Methoxy-4-methylthiophenol: Contains the methoxy and methylsulfanyl groups but lacks the fluorophenyl and acetamide groups.

Uniqueness

2-(4-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H20FNO2S

Molecular Weight

285.38 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)acetamide

InChI

InChI=1S/C14H20FNO2S/c1-18-13(7-8-19-2)10-16-14(17)9-11-3-5-12(15)6-4-11/h3-6,13H,7-10H2,1-2H3,(H,16,17)

InChI Key

YJUYQXCIIBBOMO-UHFFFAOYSA-N

Canonical SMILES

COC(CCSC)CNC(=O)CC1=CC=C(C=C1)F

Origin of Product

United States

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